Cas no 1004643-33-7 (1-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-4-amine)

1-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-4-amine is a versatile organic compound characterized by its trifluoroalkoxy substituent and pyrazol ring. This compound offers enhanced stability, improved solubility, and unique electronic properties, making it suitable for various chemical transformations and applications in pharmaceuticals, materials science, and organic synthesis. Its specific structural features contribute to its effectiveness in targeted reactions, facilitating the development of novel chemical entities.
1-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-4-amine structure
1004643-33-7 structure
Product Name:1-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-4-amine
CAS No:1004643-33-7
MF:C6H8F3N3O
MW:195.142431259155
MDL:MFCD06739296
CID:4788750
PubChem ID:7017659
Update Time:2025-07-15

1-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine
    • 1-[(2,2,2-trifluoroethoxy)methyl]pyrazole-4-ylamine
    • BBL040604
    • SBB023703
    • STK350758
    • ST45114961
    • AKOS B020645
    • ART-CHEM-BB B020645
    • 1-(2,2,2-TRIFLUORO-ETHOXYMETHYL)-1 H-PYRAZOL-4-YLAMINE
    • 1-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-4-amine
    • MDL: MFCD06739296
    • Inchi: 1S/C6H8F3N3O/c7-6(8,9)3-13-4-12-2-5(10)1-11-12/h1-2H,3-4,10H2
    • InChI Key: SNIXCDHCKPVOSY-UHFFFAOYSA-N
    • SMILES: FC(COCN1C=C(C=N1)N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 164
  • XLogP3: 0.5
  • Topological Polar Surface Area: 53.1

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1-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-4-amine Related Literature

Additional information on 1-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-4-amine

Professional Introduction to 1-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-4-amine (CAS No. 1004643-33-7)

1-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-4-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1004643-33-7, belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities and have been widely studied for their potential applications in drug discovery. The structural features of this compound, particularly the presence of a trifluoroethoxy group and an amine functionality, make it a promising candidate for further exploration in medicinal chemistry.

The< strong>trifluoroethoxy moiety is a key structural element that imparts unique electronic and steric properties to the molecule. Fluorine atoms are highly electronegative and can influence the reactivity and binding affinity of the compound. This makes 1-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-4-amine a valuable scaffold for designing novel therapeutic agents. The amine group at the 4-position of the pyrazole ring provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific biological targets.

In recent years, there has been a growing interest in developing new drugs with enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of fluorine atoms into drug molecules has been shown to increase their bioavailability and resistance to metabolic degradation. This is particularly relevant for 1-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-4-amine, which may exhibit superior pharmacological properties compared to its non-fluorinated counterparts.

Current research in the field of pyrazole derivatives has revealed several promising applications in treating various diseases. For instance, studies have demonstrated that certain pyrazole-based compounds exhibit anti-inflammatory, antimicrobial, and anticancer properties. The< strong>trifluoroethoxymethyl group in 1-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-4-amine may contribute to these biological activities by enhancing interactions with target proteins or enzymes. Further investigation is needed to fully elucidate its mechanism of action and potential therapeutic benefits.

The synthesis of 1-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-4-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and fluorination methods, are often employed to construct the desired molecular framework. The complexity of its synthesis underscores the compound's significance in pharmaceutical research and highlights the expertise required to produce it on an industrial scale.

One of the most compelling aspects of this compound is its versatility as a building block for drug discovery. By modifying different functional groups or introducing additional moieties, researchers can generate a library of derivatives with tailored properties. This approach allows for high-throughput screening and rapid identification of lead compounds with optimal pharmacological profiles. The< strong>pyrazol-4-amine core provides a stable platform for such modifications while maintaining the inherent advantages offered by the< strong>trifluoroethoxymethyl group.

The growing body of literature on pyrazole derivatives underscores their potential as therapeutic agents. Several patents and scientific publications have described novel applications of these compounds in treating neurological disorders, infectious diseases, and chronic conditions. As research continues to uncover new biological targets and mechanisms of action, 1-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-4-amine is poised to play a significant role in future drug development efforts.

In conclusion, 1-(2,2,2-trifluoroethoxy)methyl-1H-pyrazol-4-amine (CAS No. 1004643-33-7) is a structurally unique and biologically relevant compound with significant potential in pharmaceutical research. Its combination of a< strong>trifluoroethoxymethyl group and an amine functionality makes it an attractive candidate for designing novel therapeutic agents. With ongoing advancements in synthetic chemistry and drug discovery technologies, this compound is likely to remain at the forefront of medicinal chemistry research in the coming years.

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